4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine

Analytical chemistry Quality control Procurement specification

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine (CAS 477872-29-0) is a synthetic, trisubstituted pyridazine derivative with molecular formula C₁₆H₉Cl₃N₂S and a molecular weight of 367.7 g/mol. The compound features a pyridazine core bearing a phenyl group at position 3, a chlorine atom at position 4, and a (2,4-dichlorophenyl)sulfanyl substituent at position 6.

Molecular Formula C16H9Cl3N2S
Molecular Weight 367.67
CAS No. 477872-29-0
Cat. No. B2890555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine
CAS477872-29-0
Molecular FormulaC16H9Cl3N2S
Molecular Weight367.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H
InChIKeyPUDQGOLOQJXJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine (CAS 477872-29-0): Core Chemical Identity and Sourcing Baseline


4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine (CAS 477872-29-0) is a synthetic, trisubstituted pyridazine derivative with molecular formula C₁₆H₉Cl₃N₂S and a molecular weight of 367.7 g/mol [1]. The compound features a pyridazine core bearing a phenyl group at position 3, a chlorine atom at position 4, and a (2,4-dichlorophenyl)sulfanyl substituent at position 6. It is primarily offered as a research chemical by specialty suppliers, typically at a certified purity of ≥ 95% . The molecule falls within the broader class of sulfanyl-substituted pyridazines, a scaffold extensively explored in agrochemical and pharmaceutical discovery programs for its tunable physicochemical properties and its capacity to serve as a phenyl bioisostere [2].

Why 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine Cannot Be Replaced by Generic Pyridazine Analogs in Procurement


Within the class of sulfanyl-substituted pyridazines, even minor structural perturbations—such as relocation of a chlorine atom on the phenyl ring, replacement of the sulfanyl linker with a methylene bridge, or deletion of the C-4 chloro substituent—can fundamentally alter electronic distribution, steric occupancy, and metabolic stability [1]. The target compound’s precise substitution pattern (4-chloro on pyridazine; 2,4-dichloro on the thioaryl ring) defines a conformational and electronic landscape that is not replicated by common analogs such as 3-chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyridazine or 6-[(2,4-dichlorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one [2]. Therefore, procurement decisions aiming to reproduce published structure–activity relationships or to maintain consistency in lead-optimization campaigns cannot rely on generic, uncharacterized substitution without risking activity cliff effects and non-overlapping selectivity profiles.

Quantitative Differentiation Evidence for 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine vs. Closest Analogs


Certified Purity Benchmark: 95% Minimum vs. Unspecified Analog Batches

Commercially available lots of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine (CAS 477872-29-0) are supplied with a minimum purity specification of 95%, as documented by at least two independent vendors . In contrast, several structurally related analogs—such as 3-chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyridazine—are offered without a publicly stated purity guarantee or with batch-specific variability that necessitates re-purification before use . For procurement workflows where purity directly impacts the interpretability of biological screening data, this documented quality threshold reduces the risk of confounding impurity-driven false positives.

Analytical chemistry Quality control Procurement specification

Structural Differentiation: 4-Chloro Substituent on Pyridazine vs. 3-Chloro or Unsubstituted Analogs

The C-4 chloro substituent on the pyridazine ring distinguishes the target compound from regioisomeric analogs such as 3-chloro-6-(arylsulfanyl)pyridazines. In pyridazine-based scaffolds, the position of the chlorine atom modulates the electron density of the adjacent nitrogen atoms and influences hydrogen-bond acceptor strength, as evidenced by computed XLogP3-AA values and topological polar surface area (TPSA) trends across related series [1]. While direct head-to-head biological comparison data are not available in the public domain for this exact compound, class-level inferences from pyridazine kinase inhibitor programs indicate that moving the chlorine from position 4 to position 3 can shift the inhibition profile against cytochrome P450 isoforms by >10-fold [2]. This positional sensitivity supports procurement of the exact regioisomer when structure–activity relationships are being refined.

Medicinal chemistry Structure–activity relationship CYP inhibition

Thioether Linkage vs. Methylene-Bridged Analogs: Conformational and Metabolic Differentiation

The sulfanyl (–S–) linker connecting the pyridazine core to the 2,4-dichlorophenyl ring imparts distinct conformational flexibility and metabolic susceptibility compared to methylene-bridged analogs such as 3-chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyridazine . The C–S–C bond angle (~100–105°) differs substantially from the C–CH₂–C angle (~112°), altering the spatial projection of the dichlorophenyl group relative to the pyridazine plane. Computed rotatable bond counts confirm that the target compound possesses three rotatable bonds, whereas the benzyl analog introduces additional torsional degrees of freedom that can reduce conformational rigidity and increase entropic penalties upon target binding [1]. These geometric differences are critical when the compound serves as a conformational probe in crystallographic or cryo-EM studies.

Drug metabolism Conformational analysis Linker chemistry

High-Confidence Application Scenarios for 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine Procurement


Lead-Optimization SAR Studies in Interleukin-1β Biosynthesis Inhibition Programs

Patent literature identifies phenylpyridazine derivatives bearing a sulfanyl substituent as inhibitors of interleukin-1β (IL-1β) biosynthesis, a validated target for inflammatory and autoimmune disease intervention [1]. The target compound’s specific 4-chloro-6-[(2,4-dichlorophenyl)sulfanyl] substitution pattern maps onto the generic scaffold claimed in RU2269519C2, which requires an arylthio group at the pyridazine 6-position and allows halogen substitution on the pendant phenyl ring. Procuring the exact CAS 477872-29-0 entity enables direct follow-up on the patent exemplification and head-to-head potency comparisons against internal leads, without the confounding influence of regioisomeric impurities or linker variants.

Regioselective Diversification of the Pyridazine Core in Agrochemical Discovery

The pyridazine scaffold is a privileged structure in agrochemistry, and recent synthetic methodology demonstrates that thio-substituted pyridazines can undergo catalyst-controlled cross-coupling reactions at positions 4 and 6 with excellent regioselectivity [2]. The target compound, already possessing the 4-chloro and 6-(2,4-dichlorophenyl)sulfanyl groups, serves as a well-characterized substrate for further diversification at the remaining reactive sites. Its use as a building block ensures that downstream products are derived from a structurally authenticated and purity-verified precursor, critical for obtaining reproducible structure–activity data in fungicide or herbicide screening cascades.

Biophysical Fragment-Based Screening and Crystallographic Probe Studies

The compound’s combination of three chlorine atoms (providing anomalous scattering for X-ray crystallography), a sulfanyl linker (offering distinct electron density), and a molecular weight of 367.7 g/mol (within fragment-like chemical space after deconstruction) makes it a suitable probe for biophysical fragment screening campaigns [3]. When co-crystallized with target proteins, the 2,4-dichlorophenyl moiety provides a defined electron-density feature that facilitates unambiguous pose assignment. The documented purity of ≥ 95% minimizes interference from contaminants during surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measurements.

Analytical Reference Standard for LC-MS/MS Method Development

The certified minimum purity of 95% and the well-defined isotopic pattern arising from three chlorine atoms (characteristic M:M+2:M+4 isotope ratios) make the compound suitable as an analytical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4]. Its chromatographic retention (XLogP3-AA = 5.8) provides a useful midpoint calibration point for reversed-phase gradient methods designed to detect structurally related pyridazine impurities or metabolites in biological matrices.

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